molecular formula C11H14O2 B1330488 1-(2-Ethoxyphenyl)propan-2-one

1-(2-Ethoxyphenyl)propan-2-one

Cat. No.: B1330488
M. Wt: 178.23 g/mol
InChI Key: SZUQDBHGFMNIRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H14O2 It is a ketone derivative characterized by the presence of an ethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar Friedel-Crafts acylation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products Formed:

    Oxidation: 2-Ethoxybenzoic acid.

    Reduction: 1-(2-Ethoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-Ethoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving ketones.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)propan-2-one involves its interaction with various molecular targets. As a ketone, it can undergo nucleophilic addition reactions, forming intermediates that can participate in further chemical transformations. The ethoxy group on the phenyl ring can influence the compound’s reactivity and interaction with enzymes or receptors in biological systems.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)acetone: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Propoxyphenyl)acetone: Contains a propoxy group, leading to different physical and chemical properties.

    1-(2-Hydroxyphenyl)acetone: The hydroxy group significantly alters the compound’s reactivity and solubility.

Uniqueness: 1-(2-Ethoxyphenyl)propan-2-one is unique due to the presence of the ethoxy group, which imparts specific electronic and steric effects

Properties

IUPAC Name

1-(2-ethoxyphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-13-11-7-5-4-6-10(11)8-9(2)12/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUQDBHGFMNIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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